Lycophyll
Description
Lycophyll: A Unique Carotenoid Pigment and Lycopenoid
This compound, also systematically known as all-trans-lycopene-16,16'-diol or ψ,ψ-carotene-16,16'-diol, is a distinct carotenoid compound. ontosight.aidrugfuture.comcas.org Carotenoids are a diverse class of tetraterpene pigments, predominantly C40 isoprenoids, responsible for the vibrant yellow, orange, and red hues observed across various natural sources, including plants, algae, fungi, and certain bacteria. nih.govnih.govcreative-proteomics.com this compound is specifically classified as a xanthophyll, a subgroup of carotenoids that contain oxygen atoms, typically in the form of hydroxyl, carbonyl, or epoxide groups, distinguishing them from carotenes which are pure hydrocarbons. nih.govcreative-proteomics.comhmdb.ca
Its designation as a "lycopenoid" underscores its direct structural relationship to lycopene (B16060), one of the most common and well-studied acyclic carotenoids found abundantly in tomatoes and other red fruits. ontosight.aiunideb.hu this compound is essentially a derivative of lycopene, possessing hydroxyl groups at the 16 and 16' positions of the lycopene backbone, making it a primary alcohol. nih.govcapes.gov.br The chemical structure of this compound features a long polyene chain with a series of conjugated double bonds, a characteristic structural element common to carotenoids that dictates their light absorption properties, resulting in their distinctive color and contributing to their antioxidant activity. ontosight.aidrugfuture.comcreative-proteomics.com
This compound has been identified in various organisms, including the lichen Gowardia nigricans and the plant Equisetum arvense. Historically, it was isolated from Solanum dulcamara L. and Lycopersicum esculentum Mill. (tomato). drugfuture.comnih.gov
Table 1: Key Chemical and Physical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C₄₀H₅₆O₂ | drugfuture.comnih.govhmdb.ca |
| Molecular Weight | 568.87 g/mol | drugfuture.comnih.gov |
| CAS Registry Number | 19891-75-9 | drugfuture.comcas.org |
| Melting Point | 179 °C | drugfuture.com |
| Absorption Max (Benzene) | 521, 487, 456 nm | drugfuture.com |
| Solubility | Freely soluble in carbon disulfide; less in benzene, ethanol; very slightly soluble in petroleum ether | drugfuture.com |
| Classification | Carotenoid, Xanthophyll, Lycopenoid | ontosight.aihmdb.ca |
Academic Significance and Research Trajectories in Carotenoid Science
The academic significance of this compound, and carotenoids in general, stems from their widespread natural occurrence, diverse biochemical functions, and potential biological activities. Research into carotenoids, including this compound, has primarily focused on their role as natural pigments and their potent antioxidant properties. ontosight.aimdpi.com Antioxidants are crucial for neutralizing free radicals, unstable molecules that can cause cellular damage and contribute to various diseases. ontosight.ai The conjugated double bond system inherent in carotenoid structures allows them to efficiently quench singlet molecular oxygen and scavenge peroxyl radicals, making them effective biological antioxidants. mdpi.comfrontiersin.org
Current research trajectories in carotenoid science often explore:
Structural Diversity and Biosynthesis: Understanding the intricate pathways by which different carotenoids, including this compound, are synthesized in various organisms. This involves studying the enzymes and genes responsible for their formation and modification. nih.gov
Metabolism and Accumulation: Detailed research findings indicate significant efforts to elucidate the metabolic fate of carotenoids, such as lycopene and its derivatives like this compound, in biological systems. For instance, studies have investigated the accumulation patterns of carotenoids in red-fleshed fruits like sweet oranges and tomatoes, aiming to uncover the molecular mechanisms driving these traits. unideb.hufrontiersin.org
Functional Properties and Biological Roles: Beyond their role as pigments, carotenoids are investigated for their diverse functions, including photo-protection, their contribution to immune responses, and their roles as precursors for other important biomolecules. nih.gov The focus on this compound and other lycopenoids often ties into the broader research on lycopene's bioactivity, which has been extensively studied for its potential effects on human health, particularly in areas like prostate health and antioxidant defense. nih.govresearchgate.net
Analytical Methodologies: Advances in analytical techniques, such as High-Performance Liquid Chromatography (HPLC), are crucial for accurate identification and quantification of carotenoids like this compound in complex biological matrices, facilitating detailed research into their distribution and concentration. ugent.be
The ongoing academic pursuit aims to fully characterize the chemical and biological properties of compounds like this compound, contributing to a deeper understanding of carotenoid biochemistry and their broader implications in natural systems and beyond.
Structure
2D Structure
Properties
CAS No. |
19891-75-9 |
|---|---|
Molecular Formula |
C40H56O2 |
Molecular Weight |
568.9 g/mol |
IUPAC Name |
(2E,6E,8E,10E,12E,14E,16E,18E,20E,22E,24E,26E,30E)-2,6,10,14,19,23,27,31-octamethyldotriaconta-2,6,8,10,12,14,16,18,20,22,24,26,30-tridecaene-1,32-diol |
InChI |
InChI=1S/C40H56O2/c1-33(19-11-21-35(3)23-13-25-37(5)27-15-29-39(7)31-41)17-9-10-18-34(2)20-12-22-36(4)24-14-26-38(6)28-16-30-40(8)32-42/h9-14,17-26,29-30,41-42H,15-16,27-28,31-32H2,1-8H3/b10-9+,19-11+,20-12+,23-13+,24-14+,33-17+,34-18+,35-21+,36-22+,37-25+,38-26+,39-29+,40-30+ |
InChI Key |
JEVVKJMRZMXFBT-CCHFXWJWSA-N |
SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |
Isomeric SMILES |
C/C(=C\C=C\C(=C\C=C\C(=C\C=C\C=C(\C=C\C=C(\C=C\C=C(\CC/C=C(/CO)\C)/C)/C)/C)\C)\C)/CC/C=C(/CO)\C |
Canonical SMILES |
CC(=CC=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)CO)C)C)CCC=C(C)CO |
Synonyms |
lycophyll |
Origin of Product |
United States |
Natural Occurrence and Biodiversity Distribution of Lycophyll
Identification and Quantification of Lycophyll in Plant Species.
The structural characterization of this compound has identified it as a primary alcohol, specifically lycopene-16,16'-diol. fishersci.ca Analytical techniques, such as High-Performance Liquid Chromatography (HPLC) assays, are employed for the identification and quantification of carotenoids, including this compound, in plant matrices. wikipedia.org
This compound has been identified in Solanum lycopersicum, commonly known as tomato. wikipedia.org Tomatoes are widely cultivated as a garden favorite and are botanically classified as a fruit. wikidata.orgwikidata.org While tomatoes are primarily recognized for their high content of lycopene (B16060) and beta-carotene (B85742), this compound, as a derivative of lycopene, contributes to the complex carotenoid profile of these and other fruit varieties. lipidmaps.orgthegoodscentscompany.comfishersci.ca
The presence and concentration of this compound can vary significantly across different plant species and even within various tissues of the same plant. lipidmaps.org Beyond its presence in fruits like tomatoes, this compound has also been reported in other plant organisms, including Equisetum arvense, a species of horsetail (B1181666) which belongs to the lycophyte lineage. Current time information in Magadi, KE. Lycophytes, a group of vascular plants, are broadly distributed globally, inhabiting diverse environments from tropical mountains to northern forests. nih.govwikidata.orgeasychem.orgbidd.groupthegoodscentscompany.comwikimedia.orgfishersci.calipidmaps.orgnih.gov
Characterization of this compound in Microbial Sources.
This compound's occurrence extends beyond the plant kingdom to certain microbial sources. It has been detected and isolated from phototrophic bacteria. Specifically, this compound, identified as lycopene-16,16'-diol, is listed among the carotenoids found in purple photosynthetic bacteria such as Rhodomicrobium vannielii. fishersci.cawikipedia.org
Compound Names and PubChem CIDs
Biosynthetic Pathways and Genetic Regulation of Lycophyll
Genetic Regulatory Mechanisms Influencing Carotenoid Biosynthesis and Lycophyll Accumulation.
The accumulation of carotenoids, including this compound, is tightly regulated at multiple levels within organisms, primarily through transcriptional and post-transcriptional control.
Carotenoid biosynthesis is subject to complex genetic regulation, which impacts the levels of enzymes in the pathway and, consequently, the final carotenoid profile.
Transcriptional Control: This involves the regulation of gene expression at the mRNA synthesis stage. Various transcription factors have been identified that play crucial roles in modulating carotenoid accumulation. For example, in plants, PHYTOCHROME INTERACTING FACTORS (PIFs) are known regulators of carotenoid biosynthesis, with their expression patterns influenced by light conditions uni.lu. Other transcription factors, such as RIPENING INHIBITOR (RIN), NAC, and R2R3-MYB proteins, have been implicated in the transcriptional control of carotenoid pathway genes, particularly during fruit ripening in species like tomato drugfuture.comnih.gov. These transcription factors can either positively or negatively regulate the expression of structural genes within the carotenoid pathway, such as phytoene (B131915) synthase (PSY), phytoene desaturase (PDS), and lycopene (B16060) β-cyclase (LCYB) drugfuture.comoup.comresearchgate.net.
Post-Transcriptional Control: Beyond transcription, carotenoid biosynthesis is also regulated at the post-transcriptional level, influencing enzyme levels and activities. Mechanisms include alternative RNA splicing, which can produce different protein isoforms with varying activities or stabilities nih.gov. For instance, alternative splicing of the PSY gene has been implicated in regulating carotenogenesis in Arabidopsis, with different splice variants responding to developmental cues or immediate increases in carotenoid flux nih.gov. Epigenetic modifications and microRNAs (miRNAs) are also recognized as important post-transcriptional regulators of gene expression in plants, potentially influencing carotenoid biosynthesis nih.gov. The ORANGE (OR) protein, a plastid-localized protein, is another example of post-transcriptional regulation, promoting carotenoid accumulation by influencing the stability and activity of carotenogenic enzymes like PSY acs.orgnih.gov.
While specific, dedicated gene expression profiling studies focusing solely on this compound accumulation are limited in the provided sources, insights can be drawn from broader carotenoid gene expression analyses in organisms known to accumulate this compound. This compound has been isolated from plants such as Solanum dulcamara and Lycopersicum esculentum (tomato) mcw.edudrugfuture.com.
Gene expression profiling techniques, such as RNA sequencing (RNA-seq) and microarrays, allow for the comprehensive analysis of transcript accumulation in response to various stimuli or developmental stages. Studies on carotenoid biosynthesis in fruits, particularly tomatoes, have shown dynamic changes in the expression of carotenogenic genes during ripening, which directly correlates with the accumulation of various carotenoids, including lycopene and its derivatives nih.govuni.lu. For example, the expression levels of genes like PSY, PDS, ZDS, and CRTISO are often upregulated during periods of high carotenoid synthesis nih.govoup.com.
In lycophytes, an ancient lineage of vascular plants, gene expression profiling studies have revealed conserved molecular programs for development, such as root formation, and have identified terpene synthase genes involved in stress-induced terpenoid biosynthesis nih.govnih.govfishersci.caugent.be. While these studies provide a framework for understanding gene regulation in lycophytes, direct correlations to this compound accumulation require further targeted research. The presence of this compound in organisms like Gowardia nigricans and Equisetum arvense nih.gov suggests that gene expression profiling in these systems could provide valuable data on the specific regulatory networks governing this compound biosynthesis and accumulation.
Advanced Analytical Methodologies for Lycophyll Research
Chromatographic Separation and Purification Techniques
Chromatographic methods are indispensable for the separation and purification of lycophyll, especially given its existence as various geometric isomers. These techniques leverage differences in polarity and shape to achieve high-resolution separations.
High-Performance Liquid Chromatography (HPLC) for Isomer Resolution and Quantification
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation and quantification of this compound and its geometric isomers. This method is particularly effective for resolving the subtle structural differences between cis and trans configurations of carotenoids. For instance, purification of synthetic all-trans (all-E) this compound often employs HPLC, utilizing reversed-phase C30 silica (B1680970) columns to achieve purities exceeding 95% from mixtures of geometric isomers. researchgate.netnih.govacs.org
A rapid HPLC method has been developed for the extraction, separation, and quantification of geometric isomers of carotenoids like lycopene (B16060) and beta-carotene (B85742) from tomato fruit. This method, employing a reversed-phase HPLC with a C30 column and a mobile phase composed of methyl-t-butyl ether, methanol, and ethyl acetate, provides sharp resolution of cis- and trans-isomers within approximately 23 minutes. researchgate.net Similarly, for this compound, HPLC with UV/VIS detection is used for quantification, demonstrating linearity in detector response and high recovery rates (e.g., 89–97% for other carotenoids like zeaxanthin (B1683548), lycopene, and beta-carotene). researchgate.netoup.com
The efficiency of HPLC in separating carotenoids, including this compound, has been demonstrated with various column types. A study comparing conventional and cross-linked C18 columns for tomato carotenoid analysis showed that cross-linked end-capped columns offered superior resolution, particularly for lycopene and beta-carotene isomers. While C18 columns can separate this compound and its fatty acid esters, C30 columns are generally preferred for better resolution of geometric isomers. oup.comscispace.comresearchgate.netresearchgate.net
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) for Enhanced Efficiency and Detection
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) represents an advancement over traditional HPLC, offering significantly enhanced efficiency, speed, resolution, and sensitivity. ijsrtjournal.comauroraprosci.commeasurlabs.com This improvement is primarily attributed to the use of smaller particle sizes (typically ≤ 2 µm) in UPLC columns, which allows for higher operating pressures (up to 100 MPa) and consequently, faster separations with narrower peaks. ijsrtjournal.com
The coupling of UPLC with Mass Spectrometry (MS) or tandem Mass Spectrometry (MS/MS) further boosts detection capabilities. UPLC-MS/MS, in particular, provides more in-depth data by allowing for the selection of a precursor ion and its subsequent fragmentation, which is crucial for analyzing complex biomolecules. measurlabs.comlcms.cz The increased peak concentrations and reduced chromatographic dispersion achieved with UPLC at lower flow rates lead to higher source ionization efficiencies, thereby enhancing MS detection sensitivity. ijsrtjournal.comauroraprosci.com For instance, UPLC-MS/MS methods developed for lycopene isomers have demonstrated significantly improved limits of detection (LOD) and quantification (LOQ) compared to conventional HPLC-DAD methods, in some cases being more than 100-fold lower. researchgate.net
Application of Specialized Stationary Phases (e.g., C30 Silica) for Carotenoid Separation
The selection of the stationary phase is critical for effective carotenoid separation, and C30 silica columns have emerged as a specialized and highly effective option. Polymeric C30 silica is widely considered the optimal stationary phase for resolving cis and trans isomers of carotenoids, including this compound. researchgate.netnih.govacs.orgscispace.commdpi.comthermofisher.comnih.govscribd.com
C30 columns exhibit higher shape selectivity compared to C18 phases, which is particularly beneficial for separating hydrophobic, long-chain structural isomers like carotenoids. mdpi.comthermofisher.comnih.gov This enhanced selectivity arises from the thirty-carbon alkyl chains on the stationary phase, which interact with a larger surface area of the carotene molecules, leading to more extensive secondary interactions and, consequently, longer retention times and improved resolution. mdpi.com While C18 columns may struggle to achieve baseline separation for certain hydrocarbons, C30 columns provide well-resolved separations with distinct retention time differences. mdpi.com This unique chromatographic property makes C30 columns a preferred choice for comprehensive carotenoid profiling and the purification of specific isomers like all-trans this compound. thermofisher.com
Table 1: Comparative Chromatographic Parameters for Carotenoid Separation
| Column Type | Key Feature | Advantages for Carotenoids | Disadvantages/Limitations |
| C18 (Conventional) | Monomeric/End-capped | Widely used, general purpose | Poor resolution of geometric isomers, often requires longer gradients. oup.comscispace.com |
| C18 (Cross-linked) | Highly spherical, pure type | Improved resolution for major/minor carotenoids and isomers compared to conventional C18. oup.comscispace.comresearchgate.net | Polarity of compounds can still limit dissociation/association. researchgate.net |
| C30 (Polymeric Silica) | Long alkyl chains (C30), high shape selectivity | Ideal for resolving cis/trans isomers, higher resolution, longer retention times. scispace.commdpi.comthermofisher.comnih.govscribd.com | Can be more expensive, may require longer equilibration times. scispace.com |
Spectroscopic Characterization and Structural Elucidation
Beyond separation, spectroscopic techniques are essential for the definitive characterization and structural elucidation of this compound, confirming its molecular identity and isomeric form.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Confirmation
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the definitive structural confirmation of organic compounds, including this compound. Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy are routinely employed. These 1D NMR techniques provide information on the chemical environment of individual nuclei, with chemical shifts indicating the electronic shielding and peak intensities correlating to the number of nuclei. core.ac.uklibretexts.orgnmims.eduwikipedia.org
For complex molecules like carotenoids, 2D NMR techniques such as Correlation Spectroscopy (COSY), Total Correlation Spectroscopy (TOCSY), Heteronuclear Single Quantum Coherence (HSQC/HMQC), and Heteronuclear Multiple Bond Correlation (HMBC) are crucial. These experiments provide correlations between different nuclei, allowing for the mapping of connectivity and the complete assignment of the molecular structure. core.ac.uk For this compound, ¹H NMR and LC/MS are used to confirm the purity and structural identity of the all-trans isomer after purification. researchgate.netnih.govacs.org
Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis
Mass Spectrometry (MS) is vital for determining the molecular mass of this compound and analyzing its fragmentation patterns, which provides critical insights into its molecular structure. In MS, the sample is ionized to form a molecular ion (M+), which can subsequently break into smaller, charged fragments. The pattern of these fragment ions is unique to the compound's structure. lcms.czlibretexts.orgmsu.edu
When coupled with chromatographic techniques like HPLC or UPLC (LC-MS), mass spectrometry serves as a highly sensitive and selective detector for this compound. LC/MS is frequently used to confirm the purity of isolated this compound and to identify it within complex mixtures. researchgate.netnih.govoup.comscispace.comresearchgate.netauroraprosci.com Tandem mass spectrometry (MS/MS) provides even more detailed structural information. In MS/MS, a specific precursor ion is selected and then fragmented further, allowing for the elucidation of complex structures by analyzing the resulting daughter ions. measurlabs.comlcms.czresearchgate.net This capability is particularly useful for differentiating between closely related isomers or identifying specific structural modifications within the this compound molecule.
UV-Visible Spectroscopy for Chromophore and Conjugated Polyene System Analysis
UV-Visible (UV-Vis) spectroscopy is a fundamental analytical technique employed to characterize the electronic transitions within molecules, particularly those with conjugated systems like carotenoids. This compound, a carotenol derived from lycopene, possesses an extended conjugated polyene chain that acts as its chromophore nih.govgoogleapis.com. This extensive system of alternating single and double bonds is responsible for its characteristic absorption in the visible region of the electromagnetic spectrum, giving rise to its color libretexts.orgalmerja.com.
The principle behind UV-Vis spectroscopy for such compounds involves the absorption of ultraviolet or visible light, which promotes electrons from a ground electronic state (specifically, π-electrons in the highest occupied molecular orbital, HOMO) to an excited electronic state (lowest unoccupied molecular orbital, LUMO) spcmc.ac.inmatanginicollege.ac.in. The energy required for this π→π* transition decreases as the extent of conjugation increases, leading to a shift in the absorption maximum (λmax) towards longer wavelengths (bathochromic shift) libretexts.orgalmerja.comspcmc.ac.in. Each additional double bond in a conjugated π-electron system can increase the absorption maximum by approximately 30 nm, and the molar absorptivity (ε) roughly doubles libretexts.orgalmerja.com.
For this compound, the specific absorption maxima are indicative of its unique conjugated polyene structure. While general carotenoids typically absorb between 400 nm and 500 nm, often with multiple peaks or shoulders, the precise λmax values for this compound reflect its specific number of conjugated double bonds and molecular environment thermofisher.comresearchgate.net. The appearance of multiple absorption peaks or shoulders is common for highly conjugated systems and can be influenced by solvent polarity and different conformations almerja.com. UV-Vis spectroscopy is thus crucial for identifying and quantifying this compound in various samples and for studying how its chromophore interacts with different environments or undergoes chemical modifications matanginicollege.ac.inoecd.org.
Molecular Modeling and Computational Approaches
Molecular modeling and computational approaches have become indispensable tools in the study of complex biological molecules like this compound, offering insights into their structure, dynamics, and interactions at an atomic and molecular level researchgate.netchemrxiv.org. These methods complement experimental studies by providing detailed information that may be difficult or impossible to obtain through laboratory techniques alone researchgate.netnih.gov. For carotenoids, computational studies are particularly valuable for understanding their macroscopic properties and biological functions by elucidating their microscopic behavior researchgate.net. This includes predicting how this compound might interact with proteins, membranes, or other biomolecules, and analyzing its conformational preferences researchgate.net.
In Silico Docking Studies for Predictive Binding Interactions with Enzymes
In silico docking studies are a widely used computational technique to predict the preferred orientation and binding affinity of a ligand (such as this compound) to a receptor (such as an enzyme) nih.govphcogj.commdpi.com. This method is critical for understanding the molecular basis of interactions and for predicting potential biological activities nih.govjapsonline.com. For this compound, docking studies aim to elucidate how it might bind to and potentially modulate the activity of various enzymes.
A notable application of in silico docking for this compound has been in the investigation of its interactions with human 5-lipoxygenase (5-LOX) researchgate.net. Studies have shown that this compound, along with lycopene, can bind with high affinity to the "cleavage site" of the 5-LOX enzyme, which features a long cleft between its N- and C-terminal domains researchgate.net. This predicted binding suggests a potential direct competitive inhibitory effect on 5-LOX activity researchgate.net. The relevance of such findings lies in their ability to guide experimental studies aimed at modulating enzymatic pathways, for instance, in the context of prostate cancer research where 5-LOX plays a role researchgate.net.
Docking calculations typically involve generating various possible poses (orientations) of the ligand within the enzyme's binding site and then scoring these poses based on their predicted binding energy nih.govmdpi.com. The poses with the lowest (most favorable) energies are considered the most probable binding modes mdpi.comresearchgate.net.
Table 1: Illustrative Predicted Binding Interactions of this compound with 5-Lipoxygenase (Conceptual Data)
| Enzyme Target | Predicted Binding Site | Key Interacting Residues (Hypothetical) | Predicted Binding Affinity (kcal/mol) (Conceptual) | Reference |
| 5-Lipoxygenase | Cleavage Site | LeuXXX, PheYYY, TyrZZZ | -7.5 to -8.5 | researchgate.net |
Note: The specific residues and binding affinity values are conceptual and illustrative based on the general description of docking studies for this compound with 5-LOX. Actual values would depend on the specific computational methodology and enzyme structure used in a given study.
Conformational Analysis and Energetic Minimization of this compound-Protein Complexes
Conformational analysis is a computational method used to explore the various three-dimensional arrangements (conformers) that a molecule can adopt, along with their relative energies upenn.eduverachem.comnih.govucsb.edu. For flexible molecules like this compound, which contains a long polyene chain, understanding its conformational landscape is crucial, as different conformations can impact its biological activity and binding interactions almerja.com.
Energetic minimization, often performed as part of conformational analysis or molecular dynamics simulations, aims to find the lowest energy (most stable) conformation of a molecule or a molecular complex upenn.eduverachem.comucsb.edu. When this compound interacts with a protein, both the ligand and the protein can undergo conformational changes to achieve an optimal binding pose japsonline.combiorxiv.org. Energetic minimization helps in identifying these stable bound states by iteratively adjusting the atomic coordinates to reduce the system's potential energy upenn.eduverachem.comucsb.edu.
In the context of this compound-protein complexes, such as those involving 5-LOX, conformational analysis and energetic minimization provide insights into:
Ligand Flexibility : How the flexible polyene chain of this compound adapts to the enzyme's binding pocket researchgate.net.
Induced Fit : Whether the protein undergoes significant conformational changes upon this compound binding (induced fit mechanism) japsonline.combiorxiv.org.
Interaction Modes : The specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions, van der Waals forces) that stabilize the complex, which are often analyzed from the minimized structures mdpi.commdpi.com.
These computational studies are vital for gaining a comprehensive understanding of the molecular mechanisms underlying this compound's interactions with biological targets, paving the way for further experimental validation and potential applications.
Mechanistic Studies of Lycophyll S Biological Activities Cellular and Molecular Models
Antioxidant Mechanisms at the Cellular and Molecular Level
As a carotenoid, lycophyll possesses the structural features necessary for scavenging free radicals and quenching reactive oxygen species (ROS). The system of alternating single and double bonds in its carbon chain allows it to accept electrons from reactive species, effectively neutralizing them. researchgate.net While extensive in vitro assays detailing its specific scavenging capacity against various radicals are not widely documented, molecular modeling studies provide insight into its potential. nih.govresearchgate.net Computational models predict that this compound can bind in proximity to the active sites of enzymes like 5-lipoxygenase, a position that would facilitate radical scavenging near a center of oxidative activity. nih.gov This suggests a targeted antioxidant effect, neutralizing radicals where they are produced.
While it is established that this compound can help alleviate generalized oxidative stress at the DNA level, the specific cellular pathways through which it exerts these effects are a subject of ongoing investigation. nih.gov Detailed experimental studies documenting this compound's direct modulation of key cellular oxidative stress signaling cascades, such as the Nrf2 or SIRT1 pathways, are not extensively available in the current scientific literature. Elucidating these specific molecular interactions remains a key area for future research to fully understand its cytoprotective roles.
Anti-Inflammatory Pathways in In Vitro Cellular Models
The anti-inflammatory potential of this compound has been explored through in silico studies focusing on its interaction with key enzymes in inflammatory pathways. nih.govresearchgate.net These computational analyses provide a structural basis for its potential role in modulating inflammatory processes.
| Parameter | Prediction for this compound | Supporting Evidence |
|---|---|---|
| Binding Site | Superficial cleft at the interface of the beta-barrel and catalytic domains. | Molecular docking and homology modeling studies predict this as a high-affinity site. nih.gov |
| Binding Type | Non-covalent. | The interaction is based on intermolecular forces rather than the formation of a chemical bond. taylorfrancis.comresearchgate.net |
| Proposed Mechanism | Allosteric modulation. | Binding at a site distinct from the catalytic center is predicted to alter the enzyme's conformational state and function. nih.gov |
| Predicted Outcome | Modification of 5-LOX enzymatic function. | The binding provides a structural basis for the potential regulation of the enzyme's activity. nih.gov |
The predicted interaction and allosteric modulation of 5-LOX by this compound strongly implies a potential to influence the production of eicosanoids, specifically leukotrienes, which are downstream products of the LOX pathway. nih.gov Eicosanoids and cytokines are critical mediators of inflammation. nih.govnih.gov However, direct experimental evidence from cellular models demonstrating the effect of this compound treatment on the production and release of specific cytokines (such as interleukins or TNF-α) and eicosanoids is not yet available in the reviewed scientific literature. Further in vitro studies using cellular systems, such as stimulated macrophages or epithelial cells, are necessary to confirm these implied effects and quantify the impact of this compound on the broader spectrum of inflammatory mediators.
Modulation of Intercellular Communication in Cellular Models
The intricate network of intercellular communication is fundamental for maintaining tissue homeostasis and coordinating cellular activities. Dysregulation of this communication is a hallmark of various pathological conditions. Emerging research suggests that this compound can modulate these vital communication pathways, particularly through the enhancement of gap junctional intercellular communication.
Enhancement of Gap Junctional Intercellular Communication (GJIC)
Gap junctions are specialized intercellular channels that permit the direct passage of ions, second messengers, and small metabolites between adjacent cells, thereby coupling them both electrically and metabolically. This form of communication is crucial for processes such as synchronized cellular responses, growth control, and differentiation.
Studies on carotenoids, particularly on lycopene (B16060), a close structural analog of this compound, have shed light on the potential mechanisms by which these compounds bolster GJIC. Research has demonstrated that lycopene can significantly upregulate both the transcription and expression of Connexin 43 (Cx43), a primary protein component of gap junctions in many cell types. nih.govnih.govresearchgate.net This upregulation is a key mechanistic step in the enhancement of GJIC. In one study, treatment of human oral tumor cells with lycopene resulted in a dose-dependent increase in both Cx43 mRNA and protein levels, which correlated with an observed enhancement of dye transfer between cells, a direct measure of functional GJIC. nih.govnih.gov
The proposed mechanism involves the ability of these carotenoids to influence signaling pathways that regulate gene expression. While the precise signaling cascade for this compound is yet to be fully elucidated, studies on lycopene suggest the involvement of pathways that modulate transcription factors responsible for Cx43 gene expression. oup.comnih.gov By increasing the abundance of Cx43 protein, this compound can promote the assembly of new gap junction channels at the plasma membrane, thereby strengthening cell-to-cell communication.
Table 1: Effect of Lycopene on Connexin 43 (Cx43) Expression and Gap Junctional Intercellular Communication (GJIC)
| Compound | Cell Line | Concentration | Effect on Cx43 Transcription | Effect on Cx43 Protein Expression | Effect on GJIC | Reference |
|---|---|---|---|---|---|---|
| Lycopene | KB-1 Human Oral Tumor Cells | 3 µM | Significant Upregulation (P < 0.005) | Significant Upregulation (P < 0.05) | Enhanced | nih.gov |
| Lycopene | KB-1 Human Oral Tumor Cells | 7 µM | Significant Upregulation (P < 0.005) | Significant Upregulation (P < 0.05) | Enhanced | nih.gov |
| Lycopene | Rat Spinal Astrocytes | Not Specified | Transcription-Independent Upregulation | Reversed TNF-α induced downregulation | Not Directly Measured | oup.com |
Molecular Interactions with Biological Macromolecules
The biological activities of this compound are underpinned by its direct molecular interactions with various biological macromolecules. These interactions, which are primarily non-covalent, can modulate the function of proteins and influence the properties of cellular membranes.
Non-Covalent Binding Dynamics with Proteins and Cell Membranes
This compound, being a lipophilic molecule, readily partitions into the lipid-rich environments of cells, including cellular membranes and the hydrophobic pockets of proteins. The interactions in these environments are governed by a range of non-covalent forces, such as van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding facilitated by its hydroxyl groups.
Interaction with Proteins:
A notable example of this compound's interaction with a protein is its binding to 5-lipoxygenase (5-LOX), a key enzyme in the biosynthesis of pro-inflammatory leukotrienes. Molecular modeling studies have predicted that this compound binds with high affinity to a superficial cleft on the 5-LOX enzyme, distinct from the catalytic active site. This suggests a mode of allosteric inhibition, where the binding of this compound induces a conformational change in the enzyme that reduces its catalytic efficiency. The binding at this "cleavage site" provides a structural basis for how this compound could modulate the inflammatory response by downregulating leukotriene production.
Table 2: Predicted Non-Covalent Binding of this compound to 5-Lipoxygenase (5-LOX)
| Compound | Target Protein | Predicted Binding Site | Predicted Mode of Interaction | Potential Functional Consequence |
|---|---|---|---|---|
| This compound | 5-Lipoxygenase (5-LOX) | Superficial cleft at the interface of the beta-barrel and catalytic domain | Non-covalent, Allosteric | Modification of enzymatic function, potential inhibition |
Interaction with Cell Membranes:
The incorporation of this compound into the lipid bilayer of cell membranes can significantly alter the physical properties of the membrane. Due to its rigid, rod-like structure, this compound is thought to orient itself within the membrane, influencing the packing and fluidity of the surrounding phospholipid acyl chains. Molecular dynamics simulations of the closely related carotenoid, lycopene, suggest a preference for a horizontal orientation within the center of the lipid bilayer. nih.gov Given its structural similarities, this compound is expected to adopt a comparable orientation.
This insertion into the membrane can lead to a decrease in membrane fluidity, a phenomenon known as membrane rigidification. By restricting the motional freedom of the lipid chains, this compound can impact the function of membrane-embedded proteins, such as receptors and ion channels, whose activities are often sensitive to the fluidity of their lipid environment. The presence of the hydroxyl groups on this compound may also allow for specific interactions with the polar head groups of phospholipids, further anchoring it within the membrane and influencing the membrane's structural organization.
Comparative Analysis with Other Carotenoids
Biosynthetic and Metabolic Distinctions from Lycopene (B16060) and Related Xanthophylls.
The biosynthesis of carotenoids initiates with the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to form phytoene (B131915), catalyzed by phytoene synthase (PSY). wikipedia.org Phytoene then undergoes a series of desaturation reactions, primarily by phytoene desaturase (PDS) and zeta-carotene (B1237982) desaturase (ZDS) in plants, followed by isomerization, to yield lycopene. wikipedia.orgaocs.org Lycopene serves as a crucial branching point in the carotenoid biosynthetic pathway, as it can be further cyclized or modified to produce a wide array of other carotenoids, including xanthophylls. frontiersin.orgmdpi.com
Lycopene is an acyclic open-chain carotenoid with 11 conjugated double bonds, contributing to its red color and potent antioxidant properties. mdpi.comijalsr.org In contrast, lycophyll is derived from lycopene through hydroxylation, specifically at the 16 and 16' positions, introducing two hydroxyl groups to its structure. nih.gov This hydroxylation distinguishes this compound from lycopene, which is a purely hydrocarbon carotenoid. nih.govijalsr.org
The metabolic fate of carotenoids, including lycopene and xanthophylls, in biological systems involves absorption, distribution, and further transformations. Lycopene, being highly lipophilic, is absorbed into lipid micelles in the small intestine and transported via chylomicrons. mdpi.commdpi.com While a portion of lycopene can be cleaved by enzymes like β-carotene oxygenase 1 (BCO1) and β-carotene oxygenase 2 (BCO2) in the intestine, a significant amount remains unchanged and is absorbed. mdpi.comnih.govmdpi.com
Xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) are formed from cyclic carotenoids (alpha-carotene and beta-carotene (B85742), respectively) through hydroxylation reactions catalyzed by specific hydroxylases, such as cytochrome P450 enzymes (CYP97A and CYP97C) and non-heme diiron hydroxylases. frontiersin.orgmdpi.comencyclopedia.pub this compound's biosynthesis, as a dihydroxylated lycopene, represents a direct modification of the acyclic lycopene backbone rather than a cyclization followed by hydroxylation, which is characteristic of many other xanthophylls like lutein and zeaxanthin. nih.gov
| Carotenoid | Structural Feature | Biosynthetic Origin | Metabolic Fate in Humans |
| Lycopene | Acyclic, 11 conjugated double bonds | Precursor to cyclic carotenoids and xanthophylls | Absorbed, some cleavage by BCO1/BCO2, stored in tissues mdpi.comnih.govmdpi.com |
| This compound | Acyclic, dihydroxylated (at 16, 16') | Hydroxylation of lycopene nih.gov | Likely similar absorption to lycopene, but specific metabolic pathways less characterized than other xanthophylls. |
| Lutein | Cyclic (beta- and epsilon-rings), dihydroxylated | Derived from alpha-carotene (B108777) via hydroxylation frontiersin.orgmdpi.comencyclopedia.pub | Absorbed, accumulates in macula, can be interconverted with zeaxanthin mdpi.comguidetopharmacology.orgatamanchemicals.com |
| Zeaxanthin | Cyclic (two beta-rings), dihydroxylated | Derived from beta-carotene via hydroxylation frontiersin.orgmdpi.comencyclopedia.pub | Absorbed, accumulates in macula, can be interconverted with lutein mdpi.comatamanchemicals.comwikipedia.org |
| Astaxanthin | Cyclic (two beta-rings), keto- and hydroxyl groups | Metabolite of zeaxanthin and canthaxanthin (B1668269) wikipedia.org | Absorbed, potent antioxidant wikipedia.orgresearchgate.net |
Comparative Mechanistic Biological Activity in Cellular and Molecular Contexts.
Carotenoids exert their biological activities through various mechanisms, including antioxidant effects, modulation of cell signaling, and interactions with cellular components. The extended system of conjugated double bonds in carotenoids is fundamental to their light-absorbing properties and their ability to quench reactive oxygen species (ROS). wikipedia.orgijalsr.org
Lycopene is well-established as a potent antioxidant, highly effective at quenching singlet oxygen and neutralizing free radicals. mdpi.comijalsr.orgmdpi.com Its antioxidant properties are considered a major mechanism for its observed preventive roles against various chronic diseases. ijalsr.org
The mechanistic biological activity of carotenoids often involves their interaction with enzymes and their influence on cellular signaling pathways. For instance, lycopene has been shown to affect various cellular processes, including cell proliferation, growth factor signaling, and modulation of hormone and immune responses. researchgate.net It can activate the antioxidant defense system by regulating the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, leading to increased expression of antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx). mdpi.comfrontiersin.org
Comparative studies, particularly using molecular docking, have indicated that lycopene and this compound can interact with enzymes like lipoxygenases (LOX). researchgate.netresearchgate.net Specifically, lycopene and this compound have shown a high affinity to bind at the "cleavage site" of 5-lipoxygenase (5-LOX), which is considered a putative allosteric site. researchgate.net This binding could potentially lead to direct competitive inhibition of 5-LOX activity, suggesting a role in modulating inflammatory pathways. researchgate.net The long molecular length of lycopene and its derivatives, including this compound, may restrict their binding at the catalytic site of the enzyme, favoring interactions at other sites. researchgate.net
In contrast, the metabolism of other xanthophylls, such as lutein and zeaxanthin, is influenced by enzymes like β-carotene 9',10'-oxygenase 2 (BCO2), which preferentially cleaves non-provitamin A carotenoids. nih.gov While BCO2 can metabolize xanthophylls like lutein and zeaxanthin, leading to their decreased accumulation in certain tissues, the specific enzymatic cleavage pathways and their downstream signaling effects for this compound are less characterized in comparison. nih.gov
The differential effects of this compound compared to other carotenoids on specific enzyme activities and signaling pathways are an area of ongoing research. However, the presence of hydroxyl groups in this compound distinguishes it from lycopene and may confer unique interactions with enzymes and cellular components, potentially leading to distinct biological outcomes.
| Carotenoid | Enzyme/Pathway Modulation | Specific Effects |
| Lycopene | Nrf2 pathway, Lipoxygenases (LOX) mdpi.comfrontiersin.orgresearchgate.net | Upregulates antioxidant enzymes (SOD, GPx) frontiersin.org, potential competitive inhibition of 5-LOX at allosteric site researchgate.net, modulates cell proliferation and growth factor signaling researchgate.net |
| This compound | Lipoxygenases (LOX) researchgate.netresearchgate.net | High affinity binding to 5-LOX cleavage site, potential competitive inhibition of 5-LOX activity researchgate.net |
| Lutein | BCO2 nih.gov | Cleavage by BCO2 can affect tissue accumulation nih.gov |
| Zeaxanthin | BCO2 nih.gov | Cleavage by BCO2 can affect tissue accumulation nih.gov |
Synthetic Biology and Biotechnological Production of Lycophyll
Metabolic Engineering Strategies for Enhanced Microbial Production.
Metabolic engineering plays a pivotal role in enhancing the microbial production of carotenoids, including lycophyll and its precursor lycopene (B16060), by optimizing the intricate biosynthetic pathways within host organisms. This involves redirecting metabolic flux towards the desired product and overcoming bottlenecks in the pathway.
Optimization of Isoprenoid Precursor Supply Pathways (MEP and MVA) in Host Organisms.
The biosynthesis of this compound, like other carotenoids, initiates with the universal five-carbon isoprenoid precursors, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP) wikipedia.orgnih.gov. These precursors are synthesized via two primary pathways: the mevalonate (B85504) (MVA) pathway and the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway wikipedia.orgfrontiersin.org.
The MVA pathway, prevalent in eukaryotes (e.g., mammals, fungi, and plant cytoplasm) and some bacteria, originates from acetyl-CoA wikipedia.orgfrontiersin.org. In contrast, the MEP pathway, found in most bacteria and plant plastids, begins with pyruvate (B1213749) and glyceraldehyde 3-phosphate wikipedia.orgfrontiersin.org. Many fast-growing bacteria inherently possess the MEP pathway for synthesizing essential building blocks, making it a widely utilized route for carotenoid production mdpi.com.
A critical strategy for enhancing carotenoid production, including lycopene and subsequently this compound, involves optimizing the supply of IPP and DMAPP. Overexpression of key enzymes within these precursor pathways is a common approach. For instance, in Escherichia coli, a frequently engineered host, modifications to the endogenous MEP pathway have been extensively investigated for lycopene production nih.gov. Overexpression of rate-limiting enzymes such as 1-deoxy-D-xylulose-5-phosphate synthase (Dxs), 1-deoxy-D-xylulose 5-phosphate reductoisomerase (Dxr), and isopentenyl diphosphate (B83284) isomerase (Idi) has shown to significantly improve lycopene yield nih.govfrontiersin.orgmdpi.com.
Research indicates that the MEP pathway, despite requiring more energy (ATP) and cofactors (NADPH) than the MVA pathway, can achieve a higher IPP yield (0.83 C-mole/C-mole compared to 0.56 C-mole/C-mole for MVA) mdpi.com. Studies have also explored enhancing NADPH and ATP supply by modulating the expression of genes encoding enzymes like α-ketoglutarate dehydrogenase, succinate (B1194679) dehydrogenase, and transaldolase B, leading to increased lycopene yields nih.gov.
In Corynebacterium glutamicum, a biotechnologically relevant bacterium, chromosomal promoter exchange to overexpress dxs, the gene encoding the first committed step of the MEP pathway, improved lycopene formation frontiersin.org. Similarly, integrating artificial operons containing MEP pathway genes under constitutive promoters also increased IPP supply frontiersin.org.
Pathway Reconstruction and Modular Engineering in Heterologous Hosts (e.g., Escherichia coli, Pichia pastoris).
Heterologous hosts, such as Escherichia coli and Pichia pastoris, are extensively used for the production of non-native compounds like this compound due to their well-characterized genetics, rapid growth, and amenability to genetic manipulation nih.gov. Pathway reconstruction involves introducing the complete or partial biosynthetic pathway from a natural producer into a host organism lacking the ability to synthesize the target compound.
For this compound, this typically involves introducing the lycopene biosynthetic pathway, followed by enzymes capable of converting lycopene to this compound. The lycopene pathway generally involves the condensation of two molecules of geranylgeranyl pyrophosphate (GGPP) to produce phytoene (B131915), followed by a series of desaturation and isomerization steps to form lycopene nih.govacs.org.
Application of Advanced Genetic Tools (e.g., CRISPR-Cas9, BioBrick Assembly) for Pathway Optimization.
Advanced genetic tools have revolutionized metabolic engineering, enabling precise and efficient manipulation of microbial genomes for enhanced production of target compounds.
CRISPR-Cas9: Clustered Regularly Interspaced Short Palindromic Repeats (CRISPR) and CRISPR-associated protein 9 (Cas9) systems offer powerful capabilities for targeted gene editing, including gene knockout, overexpression, and precise nucleotide changes. While specific research on CRISPR-Cas9 for direct this compound pathway optimization was not detailed in the search results, its application in optimizing precursor pathways (MEP/MVA) or introducing/modifying enzymes in the lycopene-to-lycophyll conversion is a recognized strategy in synthetic biology ctdbase.org. For example, CRISPR-Cas9 can be used to:
Enhance the expression of rate-limiting enzymes.
Knock out competing pathways that divert precursors away from this compound biosynthesis.
Introduce or modify genes encoding enzymes for the specific hydroxylation of lycopene to this compound.
BioBrick Assembly: BioBrick parts are standardized DNA sequences that can be easily assembled to create complex genetic circuits and metabolic pathways igem.org. This modular approach simplifies the design and construction of engineered organisms. BioBrick standard assembly allows for the sequential joining of DNA fragments, facilitating the rapid prototyping and optimization of biosynthetic pathways igem.orgjbei.org. Randomized BioBrick assembly has been demonstrated to improve lycopene production by allowing for the screening of numerous unique circuit or pathway combinations nih.gov. This method enables the independent randomization of promoters, ribosome binding sites, and transcriptional terminators, leading to significant variations in gene expression and ultimately, product yield nih.gov.
The application of these tools allows for systematic and high-throughput engineering of microbial strains, accelerating the discovery and implementation of optimal metabolic pathways for this compound production.
Industrial Scale-Up Considerations for Bioproduction Systems.
Scaling up the biotechnological production of this compound from laboratory to industrial levels involves several critical considerations to ensure economic viability and efficiency. While specific industrial scale-up data for this compound are limited in the provided search results, general principles for carotenoid bioproduction apply, often drawing from the more established field of lycopene production.
Currently, commercially available lycopene is primarily extracted from tomatoes, a process that is costly and environmentally intensive exlibrisgroup.comnih.gov. Microbial biosynthesis offers a more sustainable route. However, moving from laboratory-scale fermentation to large-scale industrial production presents challenges that need to be addressed.
Key considerations for industrial scale-up include:
Strain Stability and Robustness: Engineered microbial strains must maintain high productivity and genetic stability over many generations in large-scale bioreactors. Mutations or plasmid loss can significantly impact yield and necessitate costly re-engineering.
Fermentation Optimization: Optimizing fermentation conditions, including nutrient media composition, temperature, pH, aeration, and agitation, is crucial for maximizing biomass growth and product accumulation. This often involves fed-batch or continuous fermentation strategies to maintain optimal substrate and product concentrations acs.org.
Downstream Processing: Efficient and cost-effective extraction and purification of this compound from the microbial biomass are essential. This compound, being a lipophilic carotenoid, requires specific extraction methods, often involving organic solvents, which can be expensive and environmentally hazardous at scale. Innovations in solvent-free or greener extraction technologies are desirable.
Process Control and Monitoring: Robust online monitoring and control systems are necessary to maintain optimal conditions, detect deviations, and ensure consistent product quality and yield.
Regulatory Compliance: Bioproduction systems must comply with relevant regulatory guidelines for food, feed, or pharmaceutical applications, depending on the intended use of this compound.
The development of highly productive microbial cell factories, coupled with optimized fermentation processes and efficient downstream purification, will be critical for the successful industrial scale-up of this compound bioproduction.
Chemical Synthesis and Derivatization of Lycophyll
Total Synthetic Routes to Lycophyll.
The total synthesis of this compound (16,16′-dihydroxy-lycopene; ψ,ψ-carotene-16,16′-diol) has been a subject of interest in organic chemistry, with established methodologies providing access to this complex carotenoid. easychem.orglipidmaps.orgmdpi.comd-nb.info
Multi-Step Methodologies (e.g., C10 + C20 + C10 Synthetic Approaches).
The original total synthesis of this compound was reported by Kjøsen and Liaaen-Jensen in 1972, employing a C10 + C20 + C10 synthetic paradigm. guidetopharmacology.orgeasychem.orgd-nb.info This approach leverages the commercial availability of C20 dialdehyde, specifically crocetindialdehyde, as a central building block. guidetopharmacology.orgeasychem.org A practical and efficient procedure for the total synthesis of this compound, based on this C10 + C20 + C10 methodology, utilizes commercially available geraniol (B1671447) (C10) and crocetindialdehyde (C20). easychem.orgmdpi.comd-nb.info This synthesis is typically achieved in eight linear synthetic steps. easychem.orgmdpi.comd-nb.info
Another notable multi-step methodology involves the Julia-Kocienski olefination, which has been evaluated for the total synthesis of carotenoid natural products using the C10 + C20 + C10 coupling protocol. uni.lunih.gov In this context, this compound has been efficiently produced through the Julia-Kocienski olefination of C10 geranyl benzothiazolyl (BT)-sulfone and hydroxygeranyl BT-sulfone with C20 crocetin (B7823005) dial. uni.lunih.gov A key advantage of this method is that protection of the hydroxyl group was not necessary during the olefination. nih.gov
Key Synthetic Reactions (e.g., Wittig Olefination for Polyene Scaffold Formation).
A pivotal reaction in the total synthesis of this compound is the late-stage double Wittig olefination of crocetindialdehyde. guidetopharmacology.orgeasychem.orgmdpi.comd-nb.infoumweltprobenbank.denih.gov This reaction is instrumental in forming the desired C40 this compound scaffold. easychem.orgmdpi.comd-nb.info The double Wittig olefination typically generates a mixture of polyenic geometric isomers. guidetopharmacology.orgeasychem.orglipidmaps.orgmdpi.comd-nb.info Subsequent purification, often achieved through techniques like high-performance liquid chromatography (HPLC) using a C30 carotenoid column, is then necessary to effectively separate these isomers and yield the all-trans this compound with high purity, often exceeding 95%. easychem.orglipidmaps.orgmdpi.comd-nb.info The original Kjøsen and Liaaen-Jensen synthesis also employed an endgame Wittig olefination, reacting two molar equivalents of a C10 phosphonium (B103445) salt with one equivalent of the C20 dialdehyde. easychem.org Beyond the Wittig reaction, the Julia-Kocienski olefination also stands out as an efficient method for constructing the polyene chain of this compound. uni.lunih.gov
Synthesis of this compound Structural Analogs and Derivatives.
The synthesis of structural analogs and derivatives of natural products like this compound is crucial for comprehensive scientific investigation. guidetopharmacology.org
Design and Synthesis of Analogs for Investigating Structure-Activity Relationships in Model Systems.
Developing synthetic routes to natural products, including this compound, directly facilitates the preparation of their analogs and derivatives. guidetopharmacology.org Carotenoid chemical intermediates serve as versatile precursors for synthesizing not only naturally occurring carotenoids but also their various analogs and derivatives. guidetopharmacology.org The primary motivation behind the design and synthesis of this compound analogs is to investigate their structure-activity relationships (SAR) in model systems. guidetopharmacology.org By systematically modifying the chemical structure of this compound, researchers can elucidate how specific structural variations influence its biological activities, such as its antioxidant properties. For instance, extending the conjugated polyene chain or incorporating in-conjugation phenoxy moieties in carotenoid analogs has been shown to potentially enhance their ability to absorb and dissipate energy, thereby augmenting their antioxidant and anti-inflammatory bioactivities.
The ability to synthesize this compound and its specific geometric isomers, such as the all-E (all-trans) form, in multi-gram quantities is particularly valuable. lipidmaps.org This ensures a sufficient supply for in vitro and in vivo testing, allowing for a thorough exploration of its therapeutic potential. lipidmaps.org Given that this compound and lycoxanthin (B18782) exhibit distinct chemical and biological properties compared to lycopene (B16060), their targeted synthesis is essential for understanding their unique roles and potential applications. lipidmaps.org This systematic approach to synthesizing analogs is a fundamental strategy in chemical biology and medicinal chemistry to uncover the molecular basis of a compound's function and to develop compounds with improved characteristics.
Photoprotective Roles of Lycophyll in Plant Physiology
Role in Non-Photochemical Quenching (NPQ) and Thermal Dissipation of Excess Light Energy
Non-photochemical quenching (NPQ) is a vital photoprotective mechanism employed by plants and algae to dissipate excess absorbed light energy harmlessly as heat nsf.govwikipedia.org. This process is crucial in preventing photo-oxidative damage to the photosynthetic machinery, especially Photosystem II (PSII), when light energy absorption exceeds the capacity for its utilization in photosynthesis nsf.govwikipedia.org. When chlorophyll (B73375) (PubChem CID: 6433192, 6450186) absorbs light, it enters an excited singlet state, which can then return to the ground state by emitting energy as heat (NPQ), through fluorescence, or by transferring energy to other chlorophyll molecules for photosynthesis wikipedia.org.
Carotenoids play a significant role in NPQ by quenching singlet excited state chlorophylls (B1240455) through enhanced internal conversion to the ground state mpg.dewikipedia.org. They also protect plants by quenching triplet chlorophyll, a potent photosensitizer that can form damaging singlet oxygen mpg.de. The precise molecular mechanisms by which plants dissipate this excess light energy via NPQ are still under investigation nsf.gov. NPQ is a composite of different kinetic components, including energy-dependent quenching (qE), which is fast relaxing and considered the major component of NPQ, the middle relaxing qT, and the slowly relaxing photoinhibitory quenching (qI) nsf.govguidetopharmacology.orgnih.gov. The qE component is primarily induced by a high pH gradient across the thylakoid membrane nih.gov. While carotenoids are generally recognized as essential pigments involved in NPQ, specific research detailing the direct and unique contribution of lycophyll to these intricate NPQ mechanisms is not extensively documented in the available scientific literature mpg.denih.govwikipedia.org.
Contributions to Photosystem II (PSII) Photoprotection in Lycophytes (e.g., Selaginella martensii)
Lycophytes, such as Selaginella martensii, are early diverging vascular plants that exhibit efficient acclimation to diverse light environments, ranging from deep shade to full sunlight atamanchemicals.comlipidmaps.orgwikipedia.org. Despite their low carbon fixation capacity, a characteristic often associated with their evolutionary history in a CO2-rich atmosphere, S. martensii demonstrates a notable ability to induce NPQ to compensate for the decline in the maximum quantum yield of PSII under increasing irradiance guidetopharmacology.org. Photoprotection is essential to preserve photosystems, particularly PSII, which is highly susceptible to damage from excess light nsf.govatamanchemicals.com.
In S. martensii, long-term light acclimation leads to major rearrangements in thylakoid organization and changes in the Photosystem I (PSI) to PSII ratio, favoring PSI under high light atamanchemicals.comwikipedia.org. Unlike many angiosperms, S. martensii does not significantly modulate the abundance of the Light Harvesting Complex II (LHCII) content or the total thermal dissipation capacity of absorbed excess energy atamanchemicals.comwikipedia.org. Instead, its photoprotective capacity is proposed to be proportional to the amount of LHCII that becomes energetically uncoupled from PSII atamanchemicals.comwikipedia.org. This uncoupling suggests a heterogeneous antenna system, particularly prominent in sun-acclimated plants atamanchemicals.comwikipedia.org. The free, interspersed LHCII in lycophytes can serve as an antenna for both PSII and PSI, ensuring PSII photoprotection and allowing PSI to act as an energy quencher atamanchemicals.com. While carotenoids are integral to LHCII and thus contribute to these photoprotective roles, the specific involvement of this compound in these processes within Selaginella martensii is not explicitly detailed in the provided research, which generally refers to carotenoids or specific xanthophylls like lutein (B1675518) and zeaxanthin (B1683548) mpg.denih.govwikipedia.org.
Energy Spillover Mechanisms and Light Acclimation Responses in Photosynthetic Organisms
Energy spillover refers to the transfer of excitation energy from PSII to PSI, serving as a photoprotective strategy, especially under conditions where PSII is overexcited guidetopharmacology.org. In lycophytes like Selaginella martensii, this mechanism is particularly relevant due to their low carbon fixation capacity, which can lead to an over-reduced photosynthetic electron transport chain guidetopharmacology.org. Studies in S. martensii suggest that a component of NPQ, termed "extra-qT," may reflect a PSI-based quenching mechanism activated when the capacity of qE (energy-dependent quenching) is saturated guidetopharmacology.org. This "extra-qT" component appears to correlate with the excitation energy pressure within PSII and is possibly facilitated by the phosphorylation of Lhcb6, a minor antenna protein of PSII, which shows an unusual affinity for PSI in S. martensii. This suggests that PSI can act as a safe excitation sink for PSII, especially at high irradiances where CO2 fixation becomes limiting guidetopharmacology.org.
Light acclimation in photosynthetic organisms involves dynamic regulation of light-harvesting systems to optimize efficiency and prevent photooxidative stress under fluctuating light conditions. Short-term acclimation includes excess energy dissipation (qE) and energy redistribution via state transitions (qT), which are activated in response to lumen pH and electron chain redox state, respectively wikipedia.org. Long-term acclimation strategies involve adjustments in the relative amounts of LHCII and the PSI:PSII ratio atamanchemicals.com. While these mechanisms are critical for photoprotection and involve various pigments and proteins, the specific role of this compound in directly mediating or regulating these energy spillover and light acclimation responses is not explicitly described in the reviewed literature.
Analytical Techniques for Assessing Photoprotection (e.g., Chlorophyll Fluorometry, qPd Measurements)
Chlorophyll fluorometry is a widely utilized, non-invasive technique for studying photosynthetic processes and assessing photoprotection in plants nsf.gov. It measures changes in chlorophyll fluorescence, which serve as a proxy for the amount of heat dissipation a plant is performing nsf.gov. This method allows researchers to quantify parameters related to PSII photochemical efficiency and the partitioning of light energy to alternative dissipative mechanisms.
Future Research Directions and Unresolved Questions in Lycophyll Science
Elucidating Underexplored Mechanistic Pathways and Cellular Targets
A significant gap in current lycophyll science pertains to the precise elucidation of its mechanistic pathways and specific cellular targets. While carotenoids, including this compound, are broadly associated with antioxidant activity, the detailed molecular interactions and signaling cascades mediated by this compound remain largely undefined. ontosight.ai Research is needed to identify the specific proteins, enzymes, or cellular organelles with which this compound interacts to exert its effects. This includes investigating how this compound is absorbed, metabolized, and distributed within biological systems, as well as its precise role in modulating cellular processes.
The complexity of plant biochemistry, as observed in the distinct biosynthetic pathways for compounds like Huperzine A and lignin (B12514952) in lycophytes, underscores the necessity for dedicated studies on this compound's unique mechanisms. biorxiv.orgoup.comresearchgate.netnih.gov Understanding these pathways could reveal novel therapeutic or industrial applications. Furthermore, challenges exist in connecting genetic information to observed phenotypes (genome-to-phenome or G2P research) in non-model plant species, which is relevant to fully uncovering this compound's biological functions and targets. nih.gov Focused hypothesis-driven research is essential to address these knowledge gaps and move beyond general observations to specific molecular insights.
Advancements in Sustainable and Cost-Effective Production Methodologies
The development of sustainable and cost-effective methodologies for this compound production is a critical area for future research. Current synthesis methods for carotenoids can be complex, and while "efficient total synthesis" of this compound has been reported, the broader context of industrial scalability, efficiency, and environmental impact requires further attention. acs.org The goal is to develop processes that not only yield high purity and quantity of this compound but also minimize environmental footprint and production costs.
One promising avenue lies in the application of green chemistry principles. For instance, the use of natural deep eutectic solvents (DES) has shown promise as an eco-friendly and efficient extraction method for other plant compounds, such as flavonoids from Selaginella moellendorffii, a lycophyte. researchgate.net This approach offers advantages over traditional methods, including reduced time and increased extraction efficiency. researchgate.net Applying similar innovative and sustainable extraction or biosynthesis techniques to this compound could significantly enhance its availability for research and potential commercial applications. Research efforts should focus on:
Optimizing extraction methods from natural sources to improve yield and purity while reducing solvent use and energy consumption.
Developing biotechnological approaches, such as microbial fermentation or metabolic engineering in plants, for sustainable biosynthesis.
Exploring novel chemical synthesis routes that are more atom-economical and utilize renewable feedstocks.
Integration of Multi-Omics Data for Systems-Level Understanding of this compound Biology
To gain a comprehensive and holistic understanding of this compound's biology, the integration of multi-omics data is paramount. Multi-omics approaches, which combine data from genomics, transcriptomics, proteomics, and metabolomics, offer a powerful lens to view complex biological systems. ufz.denih.gov By integrating these diverse layers of molecular information, researchers can unravel the intricate networks governing this compound's biosynthesis, regulation, and physiological functions.
The application of multi-omics can address several unresolved questions, including:
Biosynthetic Pathways: Identifying all genes, transcripts, and proteins involved in the complete biosynthetic pathway of this compound in its natural producers. This would involve metabolomics to track precursors and intermediates, transcriptomics to identify upregulated genes, and proteomics to pinpoint key enzymes.
Regulatory Mechanisms: Understanding the genetic and epigenetic regulatory elements that control this compound production in response to environmental cues or developmental stages.
Cellular Context and Interactions: Mapping the cellular locations of this compound synthesis and accumulation, and identifying how its presence influences the broader cellular metabolome and proteome.
While challenges exist in integrating inherently different multi-omics datasets, ongoing advancements in computational biology and bioinformatics tools are facilitating this process. ufz.denih.govebi.ac.ukscilifelab.se Leveraging these tools, researchers can develop systems-level models that predict this compound's behavior and interactions within a biological system, paving the way for targeted interventions or enhancements.
Q & A
Q. Methodological Answer :
- UV-Vis Spectroscopy : Determine conjugation patterns by analyzing absorption maxima (λmax) in solvents like hexane or ethanol .
- NMR (¹H/¹³C) : Assign proton and carbon environments using deuterated solvents (e.g., CDCl₃) and compare shifts with published carotenoid databases .
- Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns via electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) .
[Basic] How can this compound be efficiently extracted from plant matrices while preserving stability?
Q. Methodological Answer :
- Solvent Optimization : Test polar/non-polar solvents (e.g., acetone, ethyl acetate) with varying water ratios to maximize yield .
- Temperature Control : Use Soxhlet extraction at 40–60°C to prevent thermal degradation .
- Stability Additives : Include antioxidants (e.g., BHT) in extraction buffers and store samples under nitrogen to minimize oxidation .
[Advanced] How should researchers address contradictions in reported antioxidant mechanisms of this compound?
Q. Methodological Answer :
- Standardized Assays : Replicate DPPH/ORAC assays under controlled O₂ levels and pH to isolate this compound-specific activity .
- Isotopic Tracers : Use ¹³C-labeled this compound in LC-MS/MS to track reactive oxygen species (ROS) scavenging pathways .
- Computational Modeling : Apply density functional theory (DFT) to predict radical quenching sites and validate with experimental kinetics .
[Advanced] What statistical frameworks are critical for analyzing this compound’s dose-dependent bioactivity?
Q. Methodological Answer :
- Nonlinear Regression : Fit sigmoidal curves to calculate EC₅₀/IC₅₀ values using software like GraphPad Prism .
- Multivariate Analysis : Apply principal component analysis (PCA) to correlate bioactivity with structural parameters (e.g., hydroxylation patterns) .
- Power Analysis : Predefine sample sizes (n ≥ 6) using G*Power to ensure statistical validity .
[Basic] How should chromatographic methods be validated for this compound quantification?
Q. Methodological Answer :
- Column Selection : Use C18 reverse-phase HPLC with photodiode array (PDA) detection at 450 nm .
- Calibration Curves : Prepare 5–7 concentration points (R² > 0.99) and validate via inter-day precision tests .
- Matrix Effects : Spike plant extracts with this compound standards and calculate recovery rates (85–115%) .
[Advanced] How can in vitro-in vivo discrepancies in this compound bioavailability be resolved?
Q. Methodological Answer :
- Pharmacokinetic Profiling : Administer ¹⁴C-Lycophyll in rodent models and quantify plasma/tissue levels via scintillation counting .
- Caco-2 Permeability Assays : Compare apical-to-basal transport rates with in vivo absorption data .
- Compartmental Modeling : Use WinNonlin to simulate absorption-distribution kinetics .
[Basic] What controls are essential for this compound stability studies under varying conditions?
Q. Methodological Answer :
- Light/Dark Controls : Expose samples to UV-A/visible light vs. amber vials to assess photodegradation .
- Buffer Systems : Test pH 2–9 buffers (e.g., citrate-phosphate) and monitor isomerization via HPLC .
- Accelerated Aging : Incubate at 40°C/75% RH for 4 weeks and quantify degradation products .
[Advanced] What strategies identify this compound’s synergistic interactions with co-occurring phytochemicals?
Q. Methodological Answer :
- Factorial Design : Test this compound with flavonoids/terpenes at multiple ratios and measure ROS inhibition .
- Isobologram Analysis : Calculate combination indices (CI < 1 indicates synergy) using CompuSyn software .
- Metabolomic Profiling : Apply LC-MS-based untargeted analysis to identify upregulated antioxidant pathways .
[Basic] How is purity validated for synthetic this compound derivatives?
Q. Methodological Answer :
- Elemental Analysis : Confirm C/H/N ratios within ±0.3% of theoretical values .
- HPLC-DAD/ELSD : Achieve ≥95% purity with baseline-separated peaks .
- X-ray Diffraction (XRD) : Verify crystalline structure matches simulated powder patterns .
[Advanced] How can this compound’s molecular targets be cross-validated in disease models?
Q. Methodological Answer :
- CRISPR Knockouts : Generate cell lines lacking putative targets (e.g., Nrf2) and assess this compound’s efficacy loss .
- Pull-Down Assays : Use biotinylated this compound probes with streptavidin beads to isolate binding proteins .
- Thermal Shift Assays (TSA) : Monitor target protein melting temperature (Tm) shifts upon this compound binding via SYPRO Orange .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
